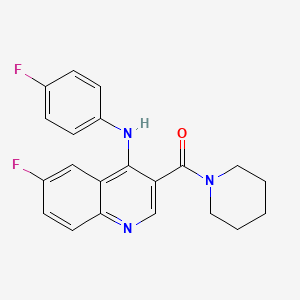

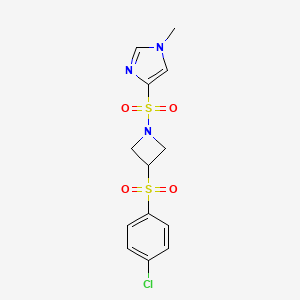

(6-氟-4-((4-氟苯基)氨基)喹啉-3-基)(哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects . A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis

Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

The target products were obtained with 55–92% yields in relatively short reaction times .科学研究应用

光谱特性和理论研究

结构与"(6-氟-4-((4-氟苯基)氨基)喹啉-3-基)(哌啶-1-基)甲烷酮"类似的化合物已被研究其电子吸收、激发和荧光特性。这些研究包括溶剂极性效应和氢键合能力,通过使用DFT和TD-DFT/B3lyp方法的量子化学计算进行解释。此类研究有助于理解这些化合物的物理光学行为,这对它们在荧光标记和传感技术中的潜在应用至关重要(Al-Ansari, 2016)。

治疗用途的新型衍生物

喹啉-3-基化合物的衍生物已被探索其作为特定受体激动剂的选择性和效力,在动物模型中口服给药后显示出增强的活性。这项工作涉及修改化学结构以结合氟等元素以提高生物活性,突出了该化合物在开发新治疗剂中的作用(Vacher et al., 1999)。

抗菌剂

对1-芳基-6,8-二氟喹诺酮化合物进行的研究证明了它们的有效抗菌活性,尤其是在存在某些取代基时。这些发现对于抗生素的开发具有重要意义,提供了对增强针对细菌感染的功效的结构特征的见解(Chu et al., 1987)。

抗结核活性

美芬喹啉衍生物已显示出重要的抗结核活性,表明氟喹诺酮化合物在治疗结核病中的潜力。此类研究有助于寻找针对结核病耐药菌株的新疗法(Wardell et al., 2011)。

结构探索和活性分析

新型生物活性杂环的合成和结构分析,例如涉及哌啶-1-基和吗啉基团的杂环,突出了对这些化合物在各种生物应用中的持续探索。这项研究包括抗增殖活性研究和通过X射线衍射表征分子结构,为具有潜在治疗价值的新化学实体的开发做出贡献(Prasad et al., 2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

[6-fluoro-4-(4-fluoroanilino)quinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCYZVZCRNSUFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2670972.png)

![(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2670974.png)

![1-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2670976.png)

![Tert-butyl (3-carbamoylbicyclo[2.2.1]hept-5-en-2-yl)carbamate](/img/no-structure.png)

![N-[4-(3,4-Dihydro-1H-isoquinolin-2-YL)-4-oxobutyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2670983.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenylbutanamide](/img/structure/B2670984.png)

![7-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2670992.png)